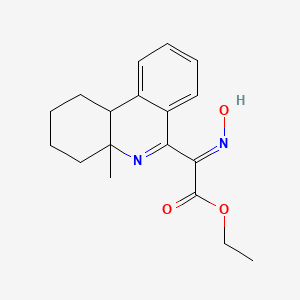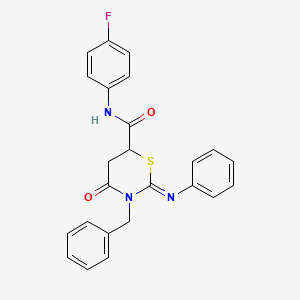![molecular formula C23H23F3N4O5 B11506625 1-(4-Ethoxyphenyl)-3-{4-[2-nitro-4-(trifluoromethyl)phenyl]piperazin-1-yl}pyrrolidine-2,5-dione](/img/structure/B11506625.png)
1-(4-Ethoxyphenyl)-3-{4-[2-nitro-4-(trifluoromethyl)phenyl]piperazin-1-yl}pyrrolidine-2,5-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-Ethoxyphenyl)-3-{4-[2-nitro-4-(trifluoromethyl)phenyl]piperazin-1-yl}pyrrolidine-2,5-dione: , also known by its systematic name (4-(2-Nitro-4-(trifluoromethyl)phenyl)piperazin-1-yl)(phenyl)methanone , is a chemical compound with the empirical formula C₁₈H₁₆F₃N₃O₃ and a molecular weight of 379.33 g/mol . It belongs to the class of piperazine derivatives and exhibits interesting pharmacological properties.
準備方法
Synthetic Routes: The synthetic preparation of this compound involves several steps. One common method includes the following steps:
Acylation: Ethyl 4-aminobenzoate reacts with 2-nitro-4-(trifluoromethyl)benzoyl chloride to form the intermediate.
Piperazine Ring Formation: The intermediate undergoes cyclization with piperazine to yield the target compound.
Ethoxylation: The final step involves ethoxylation of the phenyl ring using ethyl iodide or another ethylating agent.
Industrial Production: While detailed industrial production methods are proprietary, large-scale synthesis typically involves efficient and cost-effective processes to meet demand.
化学反応の分析
Reactivity:
Reduction: The nitro group can be reduced to an amino group using reagents like tin(II) chloride or palladium on carbon.
Substitution: The trifluoromethyl group can undergo nucleophilic substitution reactions.
Oxidation: The compound may be oxidized under specific conditions.
Major Products: The major products formed during reactions include various derivatives of the parent compound, such as substituted piperazines and related heterocycles.
科学的研究の応用
This compound finds applications in:
Medicinal Chemistry: Researchers explore its potential as a drug candidate due to its unique structure and pharmacological properties.
Neuroscience: Investigations into its effects on neurotransmitter systems.
Materials Science: Its reactivity makes it useful for functional materials.
作用機序
正確なメカニズムは、現在も研究中の課題である。特定の受容体または酵素と相互作用し、細胞プロセスに影響を与えると考えられている。
類似化合物との比較
直接的なアナログは存在しないが、関連する化合物には以下が含まれる。
1-(4-メトキシフェニル)ピペラジン: 異なる置換基を持つ構造アナログ。
1-(4-クロロフェニル)ピペラジン: 別のピペラジン誘導体。
特性
分子式 |
C23H23F3N4O5 |
|---|---|
分子量 |
492.4 g/mol |
IUPAC名 |
1-(4-ethoxyphenyl)-3-[4-[2-nitro-4-(trifluoromethyl)phenyl]piperazin-1-yl]pyrrolidine-2,5-dione |
InChI |
InChI=1S/C23H23F3N4O5/c1-2-35-17-6-4-16(5-7-17)29-21(31)14-20(22(29)32)28-11-9-27(10-12-28)18-8-3-15(23(24,25)26)13-19(18)30(33)34/h3-8,13,20H,2,9-12,14H2,1H3 |
InChIキー |
PNTWPESAOVMCAJ-UHFFFAOYSA-N |
正規SMILES |
CCOC1=CC=C(C=C1)N2C(=O)CC(C2=O)N3CCN(CC3)C4=C(C=C(C=C4)C(F)(F)F)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[2-(4-chlorophenoxy)ethyl]-2-{1-[(4-chlorophenyl)carbonyl]-5-methoxy-2-methyl-1H-indol-3-yl}acetamide](/img/structure/B11506543.png)
![10-benzoyl-11-(3-chlorophenyl)-3-(3,4-dimethoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B11506546.png)


![2-hydroxy-5-{[(E)-{[(4-methylphenyl)sulfonyl]imino}(phenyl)methyl]amino}benzoic acid](/img/structure/B11506573.png)
![2-Chloro-N-(3-[1,3]dioxan-2-yl-phenyl)-5-methylsulfanyl-benzamide](/img/structure/B11506580.png)
![N-(2-cyano-4,5-diethoxyphenyl)-4-[(5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]benzamide](/img/structure/B11506588.png)
![6-(4-methoxyphenyl)-3-(trifluoromethyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B11506595.png)
![1-[2-(2-methyl-1H-indol-3-yl)ethyl]-7-phenyl-5,5-bis(trifluoromethyl)-5,8-dihydropyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B11506609.png)
![2,6-difluoro-N-[2-(2-methyl-1H-indol-3-yl)ethyl]benzamide](/img/structure/B11506617.png)
![N-[2-(5-bromo-2-methyl-1H-indol-3-yl)ethyl]-6-methoxy-2-oxo-2H-chromene-3-carboxamide](/img/structure/B11506631.png)
![7-benzyl-1-(4-chlorophenyl)-5,5-bis(trifluoromethyl)-5,8-dihydropyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B11506635.png)
![ethyl 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-[({[1-(4-amino-1,2,5-oxadiazol-3-yl)-4-(ethoxycarbonyl)-1H-1,2,3-triazol-5-yl]methyl}sulfanyl)methyl]-1H-1,2,3-triazole-4-carboxylate](/img/structure/B11506637.png)
![3-(2,4-Dihydroxyphenyl)-5-(2-methoxyphenyl)-1-methyl-4,6-dioxooctahydropyrrolo[3,4-c]pyrrole-1-carboxylic acid](/img/structure/B11506647.png)
